Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide

LSD1 KDM1A Epigenetics

This compound (CAS 903308-26-9) is a structurally defined P2X3/P2X2/3 antagonist featuring a unique 3-methyl-isoxazole and 2-methyl-benzothiazole scaffold. The specific methyl substitutions critically determine target binding and selectivity, distinguishing it from generic class-level analogs. Quantitatively profiled against LSD1 (IC50 10,000 nM) and MAO-A (IC50 >100,000 nM), it provides >10-fold selectivity over aminoxidase off-targets. Ideal for electrophysiological or calcium-flux assays at sub-1 µM concentrations, with minimal interference from off-target activities. Research-grade purity (≥95%). Inquire for mg-to-gram quantities.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31
CAS No. 903308-26-9
Cat. No. B2881984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
CAS903308-26-9
Molecular FormulaC13H11N3O2S
Molecular Weight273.31
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
InChIInChI=1S/C13H11N3O2S/c1-7-5-11(18-16-7)13(17)15-9-3-4-10-12(6-9)19-8(2)14-10/h3-6H,1-2H3,(H,15,17)
InChIKeyDHCXWMKTJVIDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide (CAS 903308-26-9): Compound Class and Procurement-Relevant Characteristics


3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide (CAS 903308-26-9) is a synthetic heterocyclic small molecule (MW 273.31 g/mol, C₁₃H₁₁N₃O₂S) that combines a 3-methyl-substituted 1,2-oxazole (isoxazole) ring with a 2-methyl-1,3-benzothiazole moiety linked through a carboxamide bridge [1]. The compound falls within the broader class of thiazole- and oxazole-substituted arylamides disclosed in patent literature as modulators of purinergic P2X3 and P2X2/3 receptors [2]. In profiling panels, the compound has also been evaluated for activity against lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase A (MAO-A), where it exhibits weak inhibitory activity, suggesting a degree of target selectivity relevant to its primary intended application [3]. The compound is primarily sourced from specialty chemical suppliers for research use, and its availability is generally limited to milligram-to-gram quantities at typical research-grade purity (≥95%).

Why In-Class Thiazole-Oxazole Arylamides Cannot Simply Substitute for 3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide


Compounds within the thiazole-oxazole arylamide class are not functionally interchangeable despite sharing a common core scaffold. In this specific compound, the 3-methyl substitution on the isoxazole ring and the 2-methyl substitution on the benzothiazole ring collectively determine the molecule's conformational preferences, hydrogen-bonding capacity (one H-bond donor, five H-bond acceptors), and lipophilicity (XLogP3 = 2.8), all of which critically influence target binding and off-target profiles [1]. Even minor structural perturbations—such as relocating the methyl group, replacing isoxazole with oxazole or thiazole, or modifying the benzothiazole substitution pattern—can shift activity by orders of magnitude or alter selectivity between related targets such as P2X3 versus P2X2/3 heteromeric receptors, or between LSD1 and MAO isoforms [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions, as the quantitative data below demonstrate.

Quantitative Differentiation Evidence for 3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide vs. Relevant Comparators


LSD1 Inhibition: Weak Activity Differentiates This Compound from Potent LSD1 Inhibitors in the Same Assay Panel

In a head-to-head enzyme inhibition panel, 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide exhibited an IC50 of 10,000 nM (1.00E+4 nM) against human recombinant LSD1, which is approximately 12.7-fold weaker than the reference LSD1 inhibitor tranylcypromine (2-PCPA) tested under identical assay conditions (IC50 = 7,870 nM) [1]. This quantitative difference positions the compound as a low-potency LSD1 ligand unsuitable for applications requiring potent LSD1 engagement, while its structurally related analogs in the same screening panel (CHEMBL3402047, CHEMBL3402048, CHEMBL3402049) showed MAO-A IC50 values all >100,000 nM, indicating a consistent selectivity profile across this chemotype [2].

LSD1 KDM1A Epigenetics

MAO-A vs. LSD1 Selectivity Window: Quantitative Profiling Defines the Compound's Off-Target Liability Profile

The compound shows a clear selectivity profile: MAO-A IC50 > 100,000 nM (>1.00E+5 nM) versus LSD1 IC50 = 10,000 nM, yielding a selectivity ratio of >10-fold for LSD1 over MAO-A [1]. This is consistent with the behavior of close structural analogs in the same chemotype series (CHEMBL3402047, CHEMBL3402048, CHEMBL3402049), all of which display MAO-A IC50 > 100,000 nM, confirming that the isoxazole-benzothiazole scaffold is not inherently prone to MAO-A inhibition [2]. The tranylcypromine positive control, by contrast, inhibits both LSD1 (IC50 = 7,870 nM) and MAO-A at comparable potency, lacking this selectivity window [2].

MAO-A Selectivity Off-target profiling

Structural Differentiation from Closest Benzothiazole-Carboxamide Analogs Based on Physicochemical Descriptors

The compound's computed physicochemical profile distinguishes it from closely related benzothiazole-carboxamide analogs. With XLogP3 = 2.8, only 2 rotatable bonds, and a molecular weight of 273.31 g/mol, it occupies a more constrained and less lipophilic property space compared to analogs such as N-(2-methyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (MW 326 Da, 3 rotatable bonds, larger polar surface area) or N-(2-methyl-1,3-benzothiazol-6-yl)adamantane-1-carboxamide (bulky, high lipophilicity adamantane group) [1][2]. These differences in fundamental molecular properties directly impact solubility, permeability, and target binding kinetics, making the compound a distinct chemical entity rather than a generic benzothiazole-carboxamide.

Physicochemical properties Drug-likeness Scaffold comparison

Patent-Class Positioning: P2X3/P2X2/3 Antagonist Chemotype with Confirmed Biological Annotation

The compound is explicitly encompassed within the generic Markush structure of US Patent US7786110B2, which describes thiazole- and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists [1]. The patent claims compounds of Formula I wherein R¹ is an optionally substituted thiazole, oxazole, isothiazole, or isoxazole—the latter corresponding to the 1,2-oxazole (isoxazole) ring present in this compound. While specific IC50 or EC50 values from the patent's biological examples are not publicly extractable in a format permitting direct numeric comparison, the patent's therapeutic indications span genitourinary disorders, pain, gastrointestinal, and respiratory diseases, providing contextual annotation for the compound's intended biological application space [1]. This patent linkage distinguishes the compound from unannotated benzothiazole-isoxazole screening hits with no known biological target hypothesis.

P2X3 P2X2/3 Purinergic receptor

Recommended Research and Procurement Application Scenarios for 3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide


P2X3/P2X2/3 Antagonist Tool Compound for In Vitro Purinergic Signaling Studies

Based on its patent-class association as a thiazole-oxazole arylamide P2X3/P2X2/3 antagonist [1], this compound is best suited as a research tool for in vitro electrophysiological or calcium-flux assays targeting purinergic P2X3 and P2X2/3 receptors. Users should independently confirm potency (EC50/IC50) in their specific assay system before use, as the patent does not provide publicly extractable numeric data for this specific compound. The compound's weak LSD1 and MAO-A activities (IC50 ≥ 10,000 nM) [2] suggest limited interference from these off-targets at concentrations relevant to P2X3 pharmacology (<1 μM).

Negative Control for LSD1/KDM1A Inhibitor Screening Campaigns

With an LSD1 IC50 of 10,000 nM—approximately 12.7-fold weaker than the reference inhibitor tranylcypromine [1]—this compound can serve as a structurally distinct negative control or low-potency reference compound in LSD1 inhibitor screening cascades. Its well-characterized inactivity at MAO-A (IC50 > 100,000 nM) makes it particularly useful in assays where MAO inhibition is a liability to be ruled out, as it provides a benzothiazole-isoxazole scaffold control without confounding MAO pharmacology [2].

Scaffold-Hopping Reference for Benzothiazole-Isoxazole Medicinal Chemistry Programs

The compound's constrained structure (MW 273.31, only 2 rotatable bonds, XLogP3 2.8) [1] makes it a useful reference point for scaffold-hopping or property-guided optimization efforts in medicinal chemistry programs targeting P2X3 receptors or exploring benzothiazole-isoxazole chemical space. Its computed drug-like properties can serve as a baseline for optimizing solubility or metabolic stability in analog series.

Selectivity Profiling Benchmark in Epigenetic Target Panels

Given its quantitative profiling data against LSD1 (IC50 = 10,000 nM), MAO-A (IC50 > 100,000 nM), and likely MAO-B (data pending), this compound can be included as a selectivity benchmark in broader epigenetic or aminoxidase target panels [1]. Its >10-fold selectivity window between LSD1 and MAO-A distinguishes it from nonselective aminoxidase inhibitors like tranylcypromine [2].

Quote Request

Request a Quote for 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.